molecular formula C19H29NO2 B100047 3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one CAS No. 16870-63-6

3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one

Cat. No.: B100047
CAS No.: 16870-63-6
M. Wt: 303.4 g/mol
InChI Key: FEMKAXDOHJXFEF-UHFFFAOYSA-N
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Description

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core structure, which is substituted with a hexahydro-1H-azepin-1-yl group and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- typically involves the reaction of propiophenone with hexahydro-1H-azepine and butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Properties

CAS No.

16870-63-6

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one

InChI

InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3

InChI Key

FEMKAXDOHJXFEF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2

16870-63-6

Synonyms

1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone

Origin of Product

United States

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